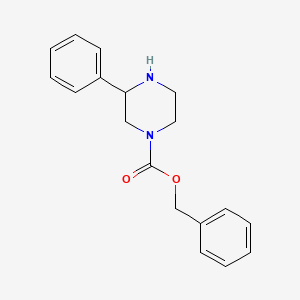

Benzyl 3-phenylpiperazine-1-carboxylate

Description

Significance of the Piperazine (B1678402) Scaffold in Pharmaceutical Sciences

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is widely recognized as a "privileged scaffold" in drug discovery. This designation stems from its frequent appearance in the molecular structures of numerous approved drugs and clinically evaluated candidates. The significance of the piperazine moiety can be attributed to several key physicochemical and biological properties:

Versatile Physicochemical Properties: The two nitrogen atoms within the piperazine ring can be readily substituted, allowing for the fine-tuning of properties such as solubility, lipophilicity, and basicity. This versatility enables medicinal chemists to optimize the pharmacokinetic profile of a drug candidate, enhancing its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Improved Biological Activity: The introduction of a piperazine ring can significantly influence the biological activity of a molecule. It can act as a rigid linker to orient other functional groups for optimal interaction with a biological target or participate directly in binding through hydrogen bonding and other non-covalent interactions.

Blood-Brain Barrier Permeability: Many piperazine derivatives have demonstrated the ability to cross the blood-brain barrier, making them particularly valuable for the development of drugs targeting the central nervous system (CNS).

The piperazine scaffold is a core component in a wide array of therapeutic agents, underscoring its importance in pharmaceutical sciences.

Table 1: Examples of FDA-Approved Drugs Containing a Piperazine Moiety

| Drug Name | Therapeutic Class |

| Clozapine | Atypical Antipsychotic |

| Trazodone | Antidepressant |

| Cinnarizine | Antihistamine, Calcium Channel Blocker |

| Imatinib (B729) | Tyrosine Kinase Inhibitor (Anticancer) |

| Sildenafil | PDE5 Inhibitor (Erectile Dysfunction) |

Contextualizing Benzyl (B1604629) 3-phenylpiperazine-1-carboxylate within Substituted Piperazine Derivatives

Benzyl 3-phenylpiperazine-1-carboxylate can be understood within the broader context of substituted piperazine derivatives, where the nature and position of substituents on the piperazine ring dictate the compound's pharmacological profile. The key structural features of this particular molecule are the benzyl carboxylate group at the 1-position and the phenyl group at the 3-position.

The benzyl group , often used as a protecting group in organic synthesis, can also contribute to the biological activity of a molecule. In some contexts, the benzyl moiety can engage in hydrophobic interactions with biological targets. The phenyl group at the 3-position is a common feature in many centrally acting drugs. The presence of an aryl group on the piperazine ring is known to be a key pharmacophoric element for activity at various receptors, including dopamine (B1211576) and serotonin (B10506) receptors. For instance, derivatives of phenylpiperazine are known to exhibit a range of CNS activities.

The carboxylate functionality introduces a polar group that can influence the compound's solubility and potential for hydrogen bonding. The combination of these substituents on the piperazine core creates a unique chemical space for this compound, suggesting potential interactions with a variety of biological targets. While specific biological data for this exact compound is not widely available in public literature, the known activities of its structural relatives provide a basis for inferring its potential areas of application.

Table 2: Structural Comparison of this compound and Related Compounds

| Compound | Substitution at N1 | Substitution at C3 | Known or Potential Significance |

| This compound | Benzyl carboxylate | Phenyl | Potential for CNS activity based on structural analogy. |

| 1-Benzylpiperazine (BZP) | Benzyl | - | A recreational drug with stimulant properties. |

| (S)-Benzyl 3-benzylpiperazine-1-carboxylate | Benzyl carboxylate | Benzyl | Investigated in the context of enantioselective synthesis and as a potential scaffold for CNS-active compounds. |

| 1-Phenylpiperazine (B188723) | - | Phenyl | A metabolite of several drugs, including trazodone, with its own pharmacological activity. |

Overview of Research Trajectories for Piperazine-Containing Compounds

The research landscape for piperazine-containing compounds is vast and continues to expand into new therapeutic areas. Initially prominent in the development of antipsychotic and antidepressant medications, the applications of piperazine derivatives have diversified significantly. Current research trajectories include:

Oncology: The success of imatinib has spurred the development of numerous piperazine-containing tyrosine kinase inhibitors for the treatment of various cancers.

Infectious Diseases: Piperazine derivatives are being investigated for their potential as antibacterial, antifungal, antiviral, and antiparasitic agents.

Neurodegenerative Diseases: The ability of many piperazine compounds to cross the blood-brain barrier has made them attractive candidates for the development of treatments for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Cardiovascular Diseases: Research is ongoing into the use of piperazine derivatives for the treatment of hypertension and other cardiovascular conditions.

Pain Management: The modulation of various receptors by piperazine derivatives is being explored for the development of novel analgesics.

The continued exploration of the chemical space around the piperazine scaffold, through the synthesis and biological evaluation of novel derivatives like this compound, holds the promise of delivering the next generation of innovative medicines.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-phenylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c21-18(22-14-15-7-3-1-4-8-15)20-12-11-19-17(13-20)16-9-5-2-6-10-16/h1-10,17,19H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFMXJIJBQZQHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587591 | |

| Record name | Benzyl 3-phenylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912763-24-7 | |

| Record name | Benzyl 3-phenylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Benzyl 3 Phenylpiperazine 1 Carboxylate and Analogues

Retrosynthetic Analysis and Strategic Disconnection Approaches

Further deconstruction of the 3-phenylpiperazine intermediate reveals several potential synthetic routes. A common and effective strategy involves the disconnection of the piperazine (B1678402) ring itself. This leads to precursors that can be cyclized to form the heterocyclic core. One such approach envisions a reaction between a phenyl-substituted C2 fragment and an ethylenediamine-type fragment. A particularly useful precursor generated through this retrosynthetic thinking is 2-oxo-3-phenylpiperazine. This intermediate simplifies the synthetic challenge by incorporating the phenyl group at the desired position early in the synthesis and providing a robust scaffold for subsequent reduction to the saturated piperazine ring.

Targeted Synthesis of the Piperazine Core

The construction of the 3-phenylpiperazine core is a critical phase in the synthesis of the title compound. This process requires careful selection of reactions to ensure the correct regiochemistry and, when necessary, stereochemistry.

Cyclization Reactions for Piperazine Ring Formation

The formation of the piperazine ring can be achieved through various cyclization strategies. A prevalent method involves the reaction of a suitably substituted diamine with a dielectrophile. For the synthesis of the 3-phenylpiperazine core, a highly effective approach starts with the condensation of an α-halophenylacetic acid ester, such as α-bromophenylacetic acid ester, with ethylenediamine. google.com This reaction directly leads to the formation of a 2-oxo-3-phenylpiperazine intermediate. google.com This lactam serves as a pivotal precursor for the desired 3-phenylpiperazine.

An alternative strategy involves the reductive cyclization of dioximes. This method allows for the construction of the piperazine ring from a primary amino group, offering a versatile entry to substituted piperazines. google.com While powerful, the direct application to create the specific 3-phenyl substitution pattern would require a carefully designed dioxime precursor.

| Cyclization Strategy | Precursors | Intermediate | Reference |

| Condensation/Cyclization | α-Bromophenylacetic acid ester, Ethylenediamine | 2-Oxo-3-phenylpiperazine | google.com |

| Reductive Cyclization | Substituted Dioxime | Substituted Piperazine | google.com |

Introduction of the Phenyl Substituent at Position 3

The strategic introduction of the phenyl group at the C3 position of the piperazine ring is a key challenge. As highlighted in the retrosynthetic analysis, a common approach is to incorporate this substituent at the outset of the synthesis. The use of phenyl-bearing starting materials, such as α-bromophenylacetic acid ester, in the cyclization reaction directly yields a 3-phenyl-substituted piperazinone. google.com

Another approach involves the synthesis of a key chiral 1,2-diamine intermediate from an amino acid, such as phenylglycine, which can then undergo annulation to form the desired 3-substituted piperazine. uantwerpen.be Although this method can be complex and may face challenges with racemization, it offers a pathway to enantiomerically enriched products. uantwerpen.be

The reduction of the 2-oxo-3-phenylpiperazine intermediate is a crucial step to obtain the saturated 3-phenylpiperazine core. This is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). google.comgoogle.com This reduction effectively converts the lactam to the corresponding amine, completing the synthesis of the 3-phenylpiperazine scaffold.

Carbamate (B1207046) Formation Strategies: Esterification of the Piperazine Nitrogen

The final step in the synthesis of benzyl (B1604629) 3-phenylpiperazine-1-carboxylate is the formation of the carbamate bond at the N1 position of the piperazine ring. This is a critical transformation that introduces the benzyloxycarbonyl (Cbz) group.

Utilization of Benzyl Chloroformate for Carboxylate Installation

Benzyl chloroformate (Cbz-Cl) is the quintessential reagent for the introduction of the Cbz protecting group, effectively forming a benzyl carbamate upon reaction with an amine. researchgate.net The reaction between 3-phenylpiperazine and benzyl chloroformate proceeds via a nucleophilic acyl substitution, where the secondary amine of the piperazine attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride leaving group. This reaction is typically carried out in the presence of a base, such as sodium bicarbonate or triethylamine, to neutralize the hydrochloric acid byproduct. commonorganicchemistry.com The choice of solvent and reaction temperature can be optimized to ensure high yields and purity of the final product.

Alternative Carbamoylating Agents

While benzyl chloroformate is widely used, several alternative reagents can be employed for the carbamoylation of the piperazine nitrogen, often to circumvent the use of the moisture-sensitive and corrosive Cbz-Cl.

Di-tert-butyl dicarbonate (B1257347) (Boc Anhydride): Although it introduces a tert-butoxycarbonyl (Boc) group rather than a Cbz group, Boc anhydride (B1165640) is a very common and user-friendly carbamoylating agent. wikipedia.orgchemicalbook.com It reacts with amines under mild conditions to form Boc-carbamates. For the synthesis of the title compound, a subsequent deprotection and reprotection sequence would be necessary.

Benzyl N-Succinimidyl Carbonate (Cbz-OSu): This reagent is an excellent alternative to benzyl chloroformate. commonorganicchemistry.com It is a stable, crystalline solid that reacts cleanly with amines to form Cbz-protected derivatives, with the water-soluble N-hydroxysuccinimide as a byproduct, simplifying purification. commonorganicchemistry.comcommonorganicchemistry.com

Phosgene (B1210022) Equivalents: Reagents like triphosgene (B27547) (bis(trichloromethyl) carbonate) can be used to generate the Cbz group in a two-step, one-pot procedure. nih.gov First, triphosgene reacts with benzyl alcohol to form benzyl chloroformate in situ, which then reacts with the amine. While effective, triphosgene is a toxic substance that decomposes to phosgene and requires careful handling. acs.org

| Carbamoylating Agent | Structure | Key Features | Reference |

| Benzyl Chloroformate | C₈H₇ClO₂ | Standard, highly reactive reagent. | researchgate.net |

| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | Stable solid, mild reaction conditions, forms Boc-carbamate. | wikipedia.org |

| Benzyl N-Succinimidyl Carbonate | C₁₂H₁₁NO₅ | Stable solid, clean reaction with water-soluble byproduct. | commonorganicchemistry.com |

| Triphosgene | C₃Cl₆O₃ | Solid phosgene equivalent, allows for in situ formation of Cbz-Cl. | nih.gov |

Stereoselective Synthesis of Chiral Benzyl 3-phenylpiperazine-1-carboxylate Isomers

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of methods for the stereoselective synthesis of the enantiomers of this compound is of paramount importance. Two primary approaches to achieve this are through the use of chiral auxiliaries and asymmetric catalysis.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.org After the desired stereocenter is established, the auxiliary can be removed and ideally recycled. wikipedia.org

For the synthesis of chiral 3-phenylpiperazine derivatives, a common strategy involves the use of chiral auxiliaries derived from amino acids or other readily available chiral pool sources. wikipedia.org For instance, chiral oxazolidinones, popularized by Evans, can be acylated and then subjected to diastereoselective alkylation or aldol (B89426) reactions. wikipedia.org In a hypothetical synthesis of a precursor to (R)- or (S)-3-phenylpiperazine, one might start with a chiral glycine (B1666218) enolate equivalent where the chirality is directed by an auxiliary.

A practical example of a chiral auxiliary in asymmetric synthesis is the use of pseudoephedrine. It can be converted to the corresponding amide, and the α-proton can be deprotonated to form an enolate that reacts diastereoselectively. wikipedia.org Similarly, pseudoephenamine has been demonstrated as a versatile chiral auxiliary, showing excellent stereocontrol in alkylation reactions, which is a key step in building up the carbon framework of molecules like 3-phenylpiperazine. nih.gov

The general workflow for a chiral auxiliary-mediated synthesis of a 3-phenylpiperazine precursor would be:

Covalent attachment of a chiral auxiliary to a suitable starting material (e.g., a glycine derivative).

Diastereoselective introduction of the phenyl group at the desired position.

Cyclization to form the piperazine ring.

Removal of the chiral auxiliary to yield the enantiomerically enriched 3-phenylpiperazine.

| Chiral Auxiliary Type | Typical Starting Material | Key Transformation | Reference |

| Oxazolidinones | Amino Alcohols | Asymmetric Aldol Reactions | wikipedia.org |

| Pseudoephedrine | Carboxylic Acids | Asymmetric Alkylation | wikipedia.org |

| Pseudoephenamine | Carboxylic Acids | Asymmetric Alkylation | nih.gov |

| Camphorsultam | Acyl Chlorides | Asymmetric Diels-Alder | wikipedia.org |

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. For piperazine synthesis, this can involve catalytic asymmetric hydrogenation, alkylation, or other C-C and C-N bond-forming reactions.

While a specific catalytic asymmetric synthesis for this compound is not extensively documented, related transformations provide a proof of concept. For example, the use of chiral catalysts in the addition of aldehydes to nitroalkenes has been shown to produce products with high diastereoselectivities and enantiomeric excesses. Another relevant area is the palladium-catalyzed asymmetric synthesis of 3,3-disubstituted isoindolinones, which demonstrates the creation of quaternary stereocenters in a heterocyclic system. rsc.org

A potential asymmetric catalytic route to the 3-phenylpiperazine core could involve the asymmetric reduction of a 2-phenyl-2,3-dihydropyrazine intermediate using a chiral transition metal catalyst. Alternatively, an asymmetric transfer hydrogenation of a suitable imine precursor could establish the chiral center.

Research into the asymmetric 1,2-oxytrifluoromethylation of styrenes catalyzed by chiral vanadyl methoxide (B1231860) complexes highlights the potential for developing novel catalytic methods for the functionalization of phenyl-containing heterocycles with high enantioselectivity. nih.gov

| Catalytic Approach | Substrate Type | Potential Application |

| Asymmetric Hydrogenation | Imines, Enamines | Reduction of a dihydropyrazine (B8608421) precursor |

| Asymmetric Alkylation | Enolates | Introduction of the phenyl group |

| Asymmetric C-H Functionalization | C-H bonds | Direct, late-stage introduction of chirality |

Post-Synthetic Functionalization of the this compound Scaffold

Once the core structure of this compound is assembled, further diversification can be achieved through post-synthetic functionalization. This allows for the creation of a library of analogues for structure-activity relationship (SAR) studies.

The piperazine ring offers multiple sites for modification. The unprotected secondary amine at the N4 position is a key handle for functionalization. It can undergo a variety of reactions, including:

Alkylation: Introduction of various alkyl or substituted benzyl groups.

Acylation: Formation of amides with a wide range of carboxylic acids.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

A reported synthesis of 1-alkyl-3-phenylpiperazines demonstrates the sequential alkylation and deprotection of a piperazine precursor to achieve selective functionalization. umich.edu Furthermore, the phenyl ring at the C3 position can be functionalized through electrophilic aromatic substitution reactions, such as nitration or halogenation, provided the existing functional groups are compatible with the reaction conditions. The benzyl group of the carbamate can also be modified, although this is less common.

A study on the regiodivergent enantioselective C-H functionalization of Boc-1,3-oxazinanes showcases advanced strategies for selective functionalization that could be conceptually applied to piperazine systems, allowing for precise modification at different positions of the heterocyclic ring. nih.gov

| Functionalization Reaction | Reagent | Resulting Functional Group |

| N-Alkylation | Alkyl halide, NaH | N-Alkyl |

| N-Acylation | Acyl chloride, Et3N | N-Acyl (Amide) |

| N-Sulfonylation | Sulfonyl chloride, Pyridine | N-Sulfonyl (Sulfonamide) |

| Reductive Amination | Aldehyde, NaBH(OAc)3 | N-Alkyl |

Protecting Group Chemistry in Benzyl Piperazine Synthesis

Protecting groups are essential tools in the multi-step synthesis of complex molecules like this compound. jocpr.com They temporarily mask reactive functional groups to prevent unwanted side reactions during subsequent synthetic transformations. jocpr.com The choice of protecting groups is critical and depends on their stability to various reaction conditions and the ability to be selectively removed. jocpr.comuchicago.edu

In the context of piperazine synthesis, the two nitrogen atoms often require differential protection to achieve selective functionalization. Common nitrogen protecting groups include:

Boc (tert-butyloxycarbonyl): This group is stable to a wide range of conditions but is readily removed with acid (e.g., trifluoroacetic acid). organic-chemistry.org

Cbz (benzyloxycarbonyl): The Cbz group, also known as Z-group, is stable to many reagents but can be removed by catalytic hydrogenolysis. This is particularly relevant for the title compound.

Benzyl (Bn): Similar to Cbz, the benzyl group is often removed by hydrogenolysis. jocpr.com

Fmoc (9-fluorenylmethyloxycarbonyl): This group is base-labile and is frequently used in peptide synthesis. organic-chemistry.org

The synthesis of 1-alkyl-3-phenylpiperazines often employs a benzyl group as a protecting group, which is later removed by catalytic hydrogenation. umich.edu The concept of "orthogonal protection" is crucial, where one protecting group can be removed in the presence of another. uchicago.eduorganic-chemistry.org For instance, a molecule containing both a Boc and a Cbz group can be selectively deprotected at either nitrogen by choosing acidic conditions or hydrogenolysis, respectively. This strategy allows for precise, stepwise construction and functionalization of the piperazine scaffold.

| Protecting Group | Abbreviation | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis (H2, Pd/C) |

| Benzyl | Bn | Catalytic Hydrogenolysis (H2, Pd/C) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., Piperidine) |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Conformational Analysis and Stereochemical Impact on Biological Recognition

The three-dimensional structure of Benzyl (B1604629) 3-phenylpiperazine-1-carboxylate is crucial for its interaction with biological targets. The piperazine (B1678402) ring typically adopts a chair conformation to minimize steric strain. In this conformation, the substituents at the nitrogen and carbon atoms can be oriented in either axial or equatorial positions. For the 3-phenylpiperazine core, the phenyl group at the C3 position introduces a chiral center, meaning the compound can exist as (R) and (S) enantiomers. The stereochemistry at this position is critical, as biological systems often exhibit stereoselectivity. mdpi.com Generally, the bulkier phenyl group would preferentially occupy the equatorial position to reduce steric hindrance.

The conformational arrangement of the entire molecule, including the benzyl carboxylate group at the N1 position, dictates how the molecule presents its pharmacophoric features to a receptor binding site. The relative orientation of the benzyl and phenyl rings, influenced by the piperazine ring's pucker and the rotational freedom of the single bonds, is a key determinant of biological activity. semanticscholar.org The specific enantiomer, (R) or (S), will present these aromatic rings in a distinct spatial arrangement, which can lead to significant differences in binding affinity and efficacy, as one enantiomer may fit into a receptor pocket more favorably than the other. mdpi.com

Elucidation of the Pharmacophoric Role of the Benzyl Moiety

The benzyl group attached to the N1-carboxylate is a significant feature of the molecule. In many pharmacologically active compounds, benzyl groups serve as a hydrophobic moiety that can engage in van der Waals or π-π stacking interactions with aromatic amino acid residues in a receptor's binding pocket. nih.gov The benzylpiperazine motif is a known pharmacophore in various centrally active agents, recognized for its stimulant properties by affecting dopamine (B1211576) and serotonin (B10506) neurotransmission. nih.govwikipedia.orgusdoj.gov

Contribution of the Phenyl Substituent to Receptor Binding and Efficacy

The phenyl group at the C3 position of the piperazine ring is another critical determinant of the molecule's interaction with biological targets. N-phenylpiperazine derivatives are a well-established class of compounds with a broad range of pharmacological activities, frequently targeting G-protein coupled receptors (GPCRs). mdpi.comnih.gov The phenyl ring can participate in crucial hydrophobic and π-stacking interactions with receptor residues. mdpi.comresearchgate.net

SAR studies on various N-phenylpiperazine series have demonstrated that the nature and position of substituents on this phenyl ring can dramatically influence receptor affinity and selectivity. nih.govnih.gov For instance, in a series of N-phenylpiperazine analogs targeting dopamine D3 receptors, modifications on the phenyl ring led to significant changes in binding affinity and selectivity against the D2 subtype. nih.gov Even without substitution, the unsubstituted phenyl ring of Benzyl 3-phenylpiperazine-1-carboxylate provides a necessary hydrophobic element for binding to many receptors, where it can interact with hydrophobic pockets or aromatic residues like phenylalanine. mdpi.com

The following table illustrates how substitutions on the phenyl ring of a phenylpiperazine core can impact binding affinity at a given receptor, based on data from related compounds. This highlights the importance of the electronic and steric properties of this moiety.

| Compound Series | Substitution on Phenyl Ring | Effect on Receptor Affinity (Example Target) | Reference |

|---|---|---|---|

| Arylpiperazine Derivatives | Unsubstituted | Baseline Affinity | nih.gov |

| Arylpiperazine Derivatives | 2,3-dichloro | Increased Affinity | nih.gov |

| Arylpiperazine Derivatives | 3,5-dichloro | Increased Affinity | nih.gov |

| Arylpiperazine Derivatives | 3,4-dichloro | Lower Affinity than 2,3- or 3,5-isomers | nih.gov |

| Phenylpiperazine Derivatives | 4-fluoro | Improved in vitro activity (Antimycobacterial) | mdpi.com |

Modulation of Activity by the Carboxylate Ester Functionality

The benzyl carboxylate group at the N1 position is a carbamate (B1207046) functionality. Carbamates are common in medicinal chemistry and can serve multiple purposes. wikipedia.orgwikipedia.org In this molecule, the carbamate group significantly impacts the electronic properties and basicity of the N1 nitrogen atom. Compared to a simple alkyl substituent, the electron-withdrawing nature of the carbonyl group in the carbamate reduces the pKa of the N1 nitrogen, making it less basic. This can be a critical factor for receptor interaction and pharmacokinetic properties.

The carbamate moiety also introduces a hydrogen bond acceptor (the carbonyl oxygen) and potentially a hydrogen bond donor (if the N-H of a secondary carbamate were present, though this is a tertiary carbamate). mdpi.com The ester portion itself, being a benzyl ester, contributes to the molecule's lipophilicity. mdpi.comsciforum.net Hydrolysis of this ester in vivo would yield the corresponding carboxylic acid, drastically altering the molecule's physicochemical properties and likely its biological activity and distribution. The presence of the carbamate can also influence the conformational preference of the piperazine ring and its substituents. Some piperazine-1-carboxylic acid esters have been investigated for antidepressant and analgesic activities. calpaclab.com

SAR Studies with Related Piperazine and Piperidine (B6355638) Derivatives

The piperazine core is often compared to the piperidine scaffold in drug design. nih.govnih.gov While both are six-membered nitrogen-containing heterocycles, the presence of the second nitrogen atom in piperazine at position 4 imparts distinct properties. nih.gov This second nitrogen can be a site for further substitution or can act as a hydrogen bond acceptor, influencing solubility and receptor interactions.

Comparative studies have shown that replacing a piperidine ring with a piperazine can have a profound impact on biological activity. For instance, in a series of histamine (B1213489) H3 and sigma-1 receptor antagonists, the piperidine-containing compounds showed significantly higher affinity for the σ1 receptor compared to their piperazine counterparts. nih.gov Conversely, for other targets, the piperazine moiety might be essential for potent activity. The choice between a piperazine and a piperidine core is a key strategic decision in lead optimization, aimed at fine-tuning affinity, selectivity, and pharmacokinetic parameters. nih.govnih.gov The phenylpiperidine scaffold, for example, is the core of potent opioid analgesics like fentanyl, highlighting its distinct pharmacological profile compared to phenylpiperazine derivatives. painphysicianjournal.com

Physicochemical Descriptors and Their Correlation with Biological Outcomes

The biological activity of a molecule like this compound is intrinsically linked to its physicochemical properties. Key descriptors include lipophilicity (logP/logD), molecular weight (MW), polar surface area (PSA), and pKa. These parameters govern the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, as well as its ability to reach and interact with its target. wikipedia.org

The following table presents key physicochemical properties for the core structures related to this compound.

| Compound/Fragment | Molecular Formula | Molecular Weight (g/mol) | Calculated LogP (Example) | Reference |

|---|---|---|---|---|

| 1-Benzylpiperazine | C11H16N2 | 176.26 | 1.8 | wikipedia.org |

| tert-Butyl 3-phenylpiperazine-1-carboxylate | C15H22N2O2 | 262.35 | N/A | chemimpex.com |

| Benzyl carbamate | C8H9NO2 | 151.16 | 1.2 | wikipedia.org |

| This compound (Estimated) | C19H22N2O2 | 322.40 | ~3.5-4.0 | (Estimated) |

Pharmacological Profiling and Biological Activity Spectrum

In Vitro Biological Activity Screening Assays

The piperazine (B1678402) nucleus is a common scaffold in the design of new antimicrobial agents. researchgate.netacgpubs.orgijpras.com Research into various piperazine derivatives has demonstrated a broad spectrum of activity against both bacterial and fungal pathogens. mdpi.comjchps.com

Antibacterial Activity: Studies on substituted piperazine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. acgpubs.orgmdpi.com For instance, a series of N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) showed significant antibacterial activity, particularly against Gram-negative strains like Escherichia coli. mdpi.com Another study on quinazolinone-piperazine hybrids also reported impressive antibacterial properties against strains such as Staphylococcus aureus, Bacillus subtilis, E. coli, and Pseudomonas aeruginosa. ijpras.com The activity is often influenced by the nature of the substituents on the piperazine ring. researchgate.net For example, certain N-phenylpiperazine derivatives have shown potent activity against multiple mycobacterial strains. researchgate.net

Antifungal Activity: Similarly, piperazine derivatives have been evaluated for their antifungal effects. researchgate.netacgpubs.org Screenings against fungi like Candida albicans, Aspergillus niger, and Aspergillus flavus have yielded compounds with significant inhibitory properties. researchgate.netacgpubs.org In some series, however, the antifungal activity was found to be weaker than the antibacterial effects. mdpi.com Specific (1‐aryloxy‐2‐hydroxypropyl)‐phenylpiperazine derivatives have been shown to suppress the virulence of Candida albicans by interfering with its morphological transition from yeast to hyphae, a critical step for infection. nih.gov

Table 1: Antimicrobial Activity of Representative Piperazine Derivatives This table presents data for structurally related piperazine compounds to illustrate the potential antimicrobial profile.

| Compound Class | Test Organism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Quinazolinone-Piperazine Hybrid (PRP7A6) | Staphylococcus aureus | MIC | Potent | ijpras.com |

| Quinazolinone-Piperazine Hybrid (PRP7A8) | Escherichia coli | MIC | Potent | ijpras.com |

| N-Phenylpiperazine Derivative | Mycobacterium kansasii | MIC | 15.0 µM | researchgate.net |

| (1-aryloxy-2-hydroxypropyl)-phenylpiperazine | Candida albicans | Biofilm Inhibition | >70% | nih.gov |

| Piperazine-1,2,3-triazole Scaffold (7x) | Various Bacteria/Fungi | MIC | Notable Activity | tandfonline.com |

The arylpiperazine scaffold is a key structural element in numerous compounds investigated for anticancer properties. mdpi.comnih.gov Derivatives have been shown to exert cytotoxic effects across a wide range of human cancer cell lines. mdpi.commdpi.comnih.gov

Research on new piperazine derivatives of the natural diterpenoid Alepterolic acid identified compounds that were particularly effective against HepG2 (hepatoma) and MDA-MB-231 (triple-negative breast cancer) cells. nih.gov Similarly, vindoline-piperazine derivatives showed outstanding cytotoxic activity, with GI₅₀ values below 2 μM on nearly all cell lines in the NCI60 panel. mdpi.com The mechanism of action for some piperazine derivatives involves the inhibition of topoisomerase II, a critical enzyme for DNA replication in cancer cells. mdpi.com For example, a study on 1,2-benzothiazine derivatives bearing a phenylpiperazine moiety confirmed their cytotoxic activity, with some compounds showing efficacy comparable or superior to the standard drug doxorubicin. mdpi.com

Table 2: In Vitro Anticancer Activity of Representative Phenylpiperazine Derivatives This table summarizes findings for structurally related compounds to indicate potential anticancer efficacy.

| Derivative Class | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 1,2-Benzothiazine-Phenylpiperazine (BS230) | MCF7 (Breast) | Cytotoxicity | Higher than Doxorubicin | mdpi.com |

| Alepterolic Acid-Piperazine (3n) | MDA-MB-231 (Breast) | IC₅₀ | 5.55 µM | nih.gov |

| Vindoline-Piperazine (23) | MDA-MB-468 (Breast) | GI₅₀ | 1.00 µM | mdpi.com |

| Vindoline-Piperazine (25) | HOP-92 (Lung) | GI₅₀ | 1.35 µM | mdpi.com |

| Benzofuran Piperazine (1.19) | MDA-MB-231 (Breast) | In vivo | Good Efficacy | nih.gov |

Piperazine derivatives are widely recognized for their diverse activities within the central nervous system, forming the basis of drugs used to treat neurological and psychiatric disorders. silae.itresearchgate.net The phenylpiperazine moiety, in particular, is a classic template for ligands targeting dopaminergic and serotonergic receptors. mdpi.comeurekaselect.com

Arylpiperazine derivatives are well-known for their interaction with dopamine (B1211576) receptors, especially the D2 and D3 subtypes. nih.govnih.gov Docking studies reveal that the interaction is stabilized by a salt bridge between the protonated piperazine nitrogen and a key aspartate residue (Asp 86 in D2) in the receptor binding pocket. nih.govbg.ac.rs Additionally, edge-to-face π-π stacking interactions between the aryl ring of the ligand and aromatic residues of the receptor (like Phe 178, Trp 182) are crucial for binding. nih.govbg.ac.rs

The substitution pattern on the phenyl ring significantly influences affinity and selectivity. For instance, introducing a 2-methoxyphenyl or a 2,3-dichlorophenyl group can enhance affinity for the D3 receptor, in some cases leading to high D2/D3 selectivity. acs.org A series of [4-(4-carboxamidobutyl)]-1-arylpiperazines displayed Kᵢ values below 10 nM at the D3 receptor, with one 3-trifluoromethylphenyl derivative showing a 56-fold selectivity for D3 over D2 receptors. acs.org

Table 3: Dopamine Receptor Binding Affinities of Representative Arylpiperazine Analogs

| Compound/Analog | D₂ Receptor Kᵢ (nM) | D₃ Receptor Kᵢ (nM) | D₂/D₃ Selectivity | Reference |

|---|---|---|---|---|

| 6 (Unsubstituted Phenyl) | 39 | 7.2 | 5.4 | acs.org |

| 7 (2-Methoxyphenyl) | 4.0 | 2.5 | 1.6 | acs.org |

| 8 (2,3-Dichlorophenyl) | 1.7 | 0.38 | 4.5 | acs.org |

| 9 (3-Trifluoromethylphenyl) | 130 | 2.3 | 56 | acs.org |

| LS-3-134 | >26 | 0.17 | >150 | nih.gov |

The benzylpiperazine and phenylpiperazine scaffolds have also been identified as potent ligands for sigma (σ) receptors. nih.govnih.gov The σ₁ receptor, in particular, is a unique chaperone protein involved in modulating various neurotransmitter systems and is a target for treating pain and neurological diseases. nih.gov

A study of N-(3-phenylpropyl)-N'-benzylpiperazines reported compounds with high affinity for both σ₁ (Kᵢ = 0.37–2.80 nM) and σ₂ (Kᵢ = 1.03–34.3 nM) receptors. nih.gov Another series of benzylpiperazinyl derivatives was designed as selective σ₁ receptor antagonists. nih.gov Within this series, compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) showed very high affinity for the σ₁ receptor (Kᵢ = 1.6 nM) and excellent selectivity over the σ₂ receptor (selectivity ratio = 886). nih.gov

Table 4: Sigma Receptor Binding Affinities of Representative Benzylpiperazine Derivatives

| Compound | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (Kᵢ σ₂/Kᵢ σ₁) | Reference |

|---|---|---|---|---|

| Lead Compound 8 | 1.4 | 605 | 432 | nih.gov |

| Derivative 15 | 1.6 | 1417 | 886 | nih.gov |

| Derivative 24 | 3.5 | 1481 | 423 | nih.gov |

| N-(3-phenylpropyl)-N'-benzylpiperazine (unsubstituted) | 0.44 | 1.03 | 2.3 | nih.gov |

The phenylpiperazine structure is a versatile scaffold that can modulate multiple neurotransmitter systems, most notably the serotonergic system. mdpi.com Trazodone, a well-known antidepressant, is a phenylpiperazine compound that acts as a serotonin (B10506) antagonist and reuptake inhibitor (SARI). wikipedia.org

Arylpiperazine derivatives often exhibit high affinity for various serotonin receptor subtypes, including 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₇. mdpi.comeurekaselect.com The specific pharmacological profile is determined by the nature of the aryl group, the length of the linker chain (if any), and the terminal fragment attached to the second piperazine nitrogen. mdpi.com For example, studies have shown that piperazine derivatives can act as agonists at 5-HT₁ₐ receptors, an action associated with anxiolytic effects. eurekaselect.com The ability of a single molecule to interact with multiple targets within the dopamine and serotonin systems (a "multi-target" approach) is a key feature of many CNS-active arylpiperazine drugs. mdpi.com

Investigation of Neurotropic and Central Nervous System (CNS) Activities

Mechanistic Investigations of Biological Action

The mechanistic understanding of how Benzyl (B1604629) 3-phenylpiperazine-1-carboxylate exerts its biological effects is centered on its interaction with the P2X7 receptor.

The primary molecular target identified for Benzyl 3-phenylpiperazine-1-carboxylate is the P2X7 receptor. google.com This identification is disclosed in patent filings that describe a series of piperazine derivatives as P2X7 antagonists. google.com The validation of this target for this specific compound in a broader scientific context through detailed binding studies or functional assays published in peer-reviewed journals is not currently available. The piperazine scaffold is a common feature in many P2X7 receptor antagonists, suggesting that this compound fits within a known pharmacophore for this target. nih.gov

As an antagonist, this compound is predicted to bind to the P2X7 receptor and prevent its activation by the endogenous ligand, ATP. The downstream consequence of this receptor blockade would be the inhibition of signal transduction pathways initiated by P2X7 activation. This includes the prevention of ion flux (Na⁺ and Ca²⁺ influx, K⁺ efflux) and the subsequent assembly of the NLRP3 inflammasome, which is crucial for the processing and release of pro-inflammatory cytokines. nih.gov

However, specific data regarding the receptor occupancy of this compound, such as its binding affinity (Ki or Kd values) or the concentration required to occupy a certain percentage of receptors in a given system, are not available in the public domain. Furthermore, detailed studies on its specific impact on downstream signaling cascades have not been published.

| Receptor | Predicted Effect on Signal Transduction | Quantitative Data |

| P2X7 | Inhibition of ATP-gated ion channel activity and downstream inflammasome activation | Not Publicly Available |

There is currently no publicly available research or data regarding the cellular uptake mechanisms or the subcellular localization of this compound. Understanding how this compound permeates cell membranes and where it accumulates within the cell would be crucial for a more complete understanding of its pharmacodynamics and potential off-target effects. Such studies would clarify whether its action is limited to cell surface receptors like P2X7 or if it interacts with intracellular targets.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or a nucleic acid. This method is instrumental in understanding the binding mode and affinity of a potential drug candidate. For phenylpiperazine derivatives, molecular docking studies have been extensively performed to identify key interactions with various biological targets.

For instance, studies on N-phenylpiperazine derivatives have revealed their binding mechanisms with targets such as the α1A-adrenoceptor. rsc.org These studies often show that the binding is driven by hydrogen bonds and electrostatic forces, with key amino acid residues like Asp106, Gln177, Ser188, Ser192, and Phe193 playing a crucial role. rsc.org The ionizable piperazine (B1678402) ring, a hydrogen bond acceptor, and a hydrophobic moiety are often identified as the critical functional groups for affinity. rsc.org

In the context of anticancer research, phenylpiperazine derivatives have been docked into the DNA-topoisomerase II complex. nih.gov These simulations have shown that the phenylpiperazine moiety can intercalate between DNA bases, engaging in π-π stacking interactions, while other parts of the molecule form hydrogen bonds with amino acid residues in the enzyme's binding pocket. nih.gov Similarly, docking studies of benzyl-containing compounds against tubulin have demonstrated significant binding affinities, suggesting a potential mechanism for their antiproliferative activity. researchgate.net

While specific docking studies on Benzyl (B1604629) 3-phenylpiperazine-1-carboxylate are not extensively reported, based on the behavior of its analogs, it can be hypothesized that the phenyl and benzyl groups would likely engage in hydrophobic and π-π stacking interactions within a target's binding site. The piperazine ring and the carboxylate group could act as hydrogen bond acceptors, interacting with polar residues. A hypothetical docking study of Benzyl 3-phenylpiperazine-1-carboxylate might reveal interactions similar to those summarized in the table below.

| Potential Target | Hypothesized Interacting Residues | Types of Interactions |

| α1A-Adrenoceptor | Asp, Gln, Ser, Phe | Hydrogen Bonding, Electrostatic, Hydrophobic |

| Topoisomerase II | DNA bases (e.g., DT9, DA12), Asp, Gly | π-π Stacking, Hydrogen Bonding |

| Tubulin | Colchicine Binding Site | Hydrophobic, Hydrogen Bonding |

These hypothetical interactions are based on documented studies of closely related phenylpiperazine and benzyl derivatives. rsc.orgnih.govresearchgate.net

Molecular Dynamics Simulations to Elucidate Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between a ligand and its target over time. This technique is crucial for assessing the stability of a docked complex and understanding the conformational changes that may occur upon ligand binding.

A comprehensive study on phenyl-piperazine scaffolds as eIF4A1 ATP-competitive inhibitors highlights the power of MD simulations. nih.govazregents.edu In this research, extended MD simulations (ranging from 300 ns to 3 ms) were used to evaluate the binding stability and energetics of hit compounds. nih.govacs.org The simulations revealed that active compounds induced and maintained a "closed" active conformation of the enzyme, while inactive or weakly active compounds showed only transient domain closure. nih.govacs.org The stability of the ligand-protein complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation.

The general workflow for such a study involves:

System Setup: The docked ligand-protein complex is placed in a simulation box with solvent molecules (e.g., water) and ions to neutralize the system.

Minimization and Equilibration: The system is first energy-minimized to remove steric clashes and then gradually heated and equilibrated to the desired temperature and pressure (e.g., 300 K and 1 bar) to mimic physiological conditions. nih.gov

Production Run: The simulation is run for an extended period, during which the trajectory (atomic coordinates over time) is saved for analysis. nih.gov

For this compound, an MD simulation would be invaluable to confirm the stability of its binding pose within a predicted target. The simulation would reveal whether the key interactions observed in docking are maintained over time and could also uncover important dynamic behaviors, such as the flexibility of the ligand within the binding pocket and any induced conformational changes in the target protein.

| MD Simulation Parameter | Typical Value/Condition | Purpose |

| Simulation Time | 300 ns - 3 µs | To observe significant conformational changes and ensure convergence. nih.govacs.org |

| Ensemble | NPT (isothermal-isobaric) | To mimic laboratory conditions at constant temperature and pressure. nih.gov |

| Force Field | AMBER, CHARMM, GROMOS | To describe the potential energy of the system. |

| Water Model | TIP3P, SPC/E | To explicitly solvate the system. |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. These calculations are fundamental for elucidating aspects of reactivity, stability, and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scispace.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

DFT calculations can accurately predict the energies of these orbitals. For example, in a study of benzylidenehydrazine (B8809509) derivatives, the HOMO-LUMO gap was calculated to be 3.9540 eV for the most potent compound, indicating its chemical stability. nih.gov For this compound, calculating the HOMO-LUMO gap would provide insight into its kinetic stability and reactivity profile.

| Descriptor | Definition | Significance |

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital. | Relates to the ionization potential and electron-donating ability. scispace.com |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital. | Relates to the electron affinity and electron-accepting ability. scispace.com |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and polarizability. researchgate.net |

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its sites for electrophilic and nucleophilic attack. The MESP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive potential (electron-poor areas, prone to nucleophilic attack). scispace.com

MESP analysis of phenylpiperazine derivatives can identify the nitrogen and oxygen atoms as the most electron-rich centers, making them likely sites for hydrogen bonding and coordination with metal ions. colab.ws For this compound, an MESP map would highlight the negative potential around the carbonyl oxygen of the carboxylate group and the nitrogen atoms of the piperazine ring, suggesting these are the primary sites for intermolecular interactions. The phenyl and benzyl rings would likely show regions of both positive and negative potential, contributing to their ability to engage in various non-covalent interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. QSAR models are powerful tools for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds.

Numerous QSAR studies have been conducted on piperazine derivatives for a wide range of biological activities, including antidepressant, antihistamine, and antimalarial effects. nih.govnih.govresearchgate.net These studies typically involve the following steps:

Data Set Collection: A series of compounds with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A large number of molecular descriptors (e.g., constitutional, topological, electronic, and steric) are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates a subset of these descriptors with the observed biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For example, a QSAR study on aryl alkanol piperazine derivatives with antidepressant activity identified descriptors such as Atype_C_6, Dipole-mag, S_sssCH, and Jurs-PNSA-3 as being important for their 5-hydroxytryptamine (5-HT) reuptake inhibition activity. nih.gov Another study on piperazine and keto piperazine derivatives as renin inhibitors found that constitutional descriptors like Sv (sum of atomic van der Waals volumes), nDB (number of double bonds), and nO (number of oxygen atoms) played a vital role. openpharmaceuticalsciencesjournal.com

A QSAR study including this compound would require a dataset of structurally related piperazine carboxylates with measured biological activity against a specific target. The resulting model could then be used to predict the activity of new analogs and to understand the structural features that are most important for the desired biological effect.

| QSAR Model Component | Description | Example |

| Dependent Variable | The biological activity being modeled. | pIC50 (-log IC50) |

| Independent Variables | Molecular descriptors representing structural features. | Dipole moment, molecular weight, number of rotatable bonds, etc. |

| Statistical Method | The algorithm used to build the model. | Multiple Linear Regression, Partial Least Squares, Support Vector Machines. |

| Validation Metrics | Statistical parameters used to assess model quality. | R2 (coefficient of determination), Q2 (cross-validated R2), R2pred (predictive R2 for an external test set). openpharmaceuticalsciencesjournal.com |

Chemoinformatic Analysis for Scaffold Prioritization

Chemoinformatic analysis plays a pivotal role in modern drug discovery by enabling the systematic evaluation of chemical scaffolds to prioritize those with favorable drug-like properties. The 3-phenylpiperazine scaffold, the core of this compound, is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds.

Properties of the 3-Phenylpiperazine Scaffold:

The prioritization of the 3-phenylpiperazine scaffold in drug design can be attributed to several key chemoinformatic and physicochemical properties:

Structural Versatility: The piperazine ring offers two nitrogen atoms that can be differentially substituted, allowing for the creation of large and diverse chemical libraries. This versatility enables fine-tuning of the molecule's properties to optimize its interaction with a biological target. nih.gov

Favorable Physicochemical Profile: The piperazine moiety can improve the aqueous solubility and permeability of a molecule, which are crucial for oral bioavailability. The basic nature of the piperazine nitrogen atoms allows for salt formation, which can further enhance solubility and facilitate formulation.

Defined Conformational Behavior: The chair-like conformation of the piperazine ring provides a degree of rigidity, which can be advantageous for binding to a specific target. This defined geometry helps in positioning the substituents in a precise orientation within the binding pocket.

Synthetic Accessibility: The chemical reactivity of the piperazine ring, particularly the secondary amines, makes it a synthetically tractable scaffold for the construction of diverse derivatives. nih.gov

Scaffold Hopping and Diversity Analysis:

Chemoinformatic tools are also employed for "scaffold hopping," a strategy to identify novel scaffolds that can mimic the biological activity of a known active compound while possessing different intellectual property or improved properties. By analyzing the spatial arrangement of functional groups in active 3-phenylpiperazine derivatives, it is possible to search for other core structures that can present similar pharmacophoric features.

The following table summarizes some of the key chemoinformatic parameters often considered when analyzing a chemical scaffold like 3-phenylpiperazine:

| Parameter | Description | Relevance to Scaffold Prioritization |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Lower MW is generally preferred for better absorption and diffusion. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | An optimal LogP range is crucial for membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms in a molecule. | TPSA is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| Number of Rotatable Bonds | A measure of molecular flexibility. | Fewer rotatable bonds are generally associated with better oral bioavailability. |

| Scaffold Diversity | The variety of different chemical scaffolds present in a compound library. | High scaffold diversity increases the chances of finding novel active compounds. |

Potential Academic Applications and Future Research Directions

Utilization as a Synthetic Intermediate for Advanced Pharmaceutical Compounds

The piperazine (B1678402) ring is a common structural motif found in numerous approved drugs, valued for its ability to influence physicochemical properties and serve as a scaffold for attaching various pharmacophoric groups. mdpi.com Benzyl (B1604629) 3-phenylpiperazine-1-carboxylate is an exemplary synthetic intermediate, a building block used in the creation of more complex active pharmaceutical ingredients (APIs). nbinno.comtargetmol.com

The benzyl carboxylate group functions as a protecting group for one of the nitrogen atoms in the piperazine ring. This allows for selective chemical modifications at the other, unprotected nitrogen atom. Key synthetic transformations include:

N-Alkylation and N-Arylation: The unprotected secondary amine is available for reactions like reductive amination, Buchwald-Hartwig amination, or nucleophilic aromatic substitution to introduce diverse substituents. mdpi.com These reactions are fundamental in building molecular complexity.

Deprotection and Further Functionalization: The benzyl group can be removed via catalytic hydrogenation. google.com This reveals the second nitrogen atom, allowing for subsequent reactions and the creation of asymmetrically substituted piperazine derivatives. This step-wise approach is crucial for the controlled synthesis of intricate target molecules.

A notable example of a structurally related compound is 1-Methyl-3-phenylpiperazine, a key intermediate in the synthesis of the tetracyclic antidepressant, Mirtazapine. google.com The synthesis pathway for Mirtazapine highlights the strategic importance of a pre-formed phenylpiperazine core, which is later integrated into a more complex polycyclic system. google.com Similarly, Benzyl 3-phenylpiperazine-1-carboxylate provides a ready-made chiral phenylpiperazine scaffold that can streamline the synthesis of new chemical entities targeting a range of diseases. nbinno.com

Development as a Lead Compound or Scaffold in Drug Discovery Programs

A lead compound is a chemical starting point for the development of a new drug. This compound, and the broader class of phenylpiperazine derivatives, serves as a valuable scaffold for such programs. mdpi.comrsc.org The phenylpiperazine moiety is a recognized "privileged scaffold," meaning it can bind to multiple biological targets with high affinity.

Research has demonstrated the utility of the phenylpiperazine core in targeting various receptors and enzymes:

Central Nervous System (CNS) Targets: Phenylpiperazine derivatives are known to interact with a variety of CNS receptors. For instance, they have been investigated as high-affinity ligands for sigma receptors (S1R and S2R), which are implicated in neurodegenerative diseases and psychiatric disorders. nih.gov N-phenylpiperazine derivatives have also been studied for their interaction with α1-adrenoceptors, which are involved in cardiovascular regulation. rsc.org The simple 1-phenylpiperazine (B188723) is a monoamine releasing agent, acting on norepinephrine, serotonin (B10506), and dopamine (B1211576) transporters. wikipedia.org

Other Therapeutic Areas: The versatility of the scaffold extends beyond CNS applications. Derivatives have been synthesized and tested for activities such as acaricides for agricultural use. nih.gov

The development process would involve creating a library of analogues based on the this compound structure. By systematically modifying the phenyl ring and adding diverse functional groups to the second piperazine nitrogen (after deprotection), researchers can explore the structure-activity relationships (SAR) and optimize the compound for potency and selectivity towards a specific biological target. nih.govmdpi.com

Exploration of Polypharmacology and Multi-target Drug Design

Polypharmacology is a strategy in drug design that aims to create single molecules capable of interacting with multiple biological targets simultaneously. This approach can be particularly beneficial for complex diseases like depression or schizophrenia, where modulating several pathways may lead to enhanced efficacy or a better side-effect profile.

The phenylpiperazine scaffold is well-suited for multi-target drug design. mdpi.com A prime example is the antidepressant Vortioxetine, which contains a piperazine ring and acts on multiple serotonin (5-HT) system targets, including the serotonin transporter (SERT), the 5-HT1A receptor, and the 5-HT3 receptor. mdpi.com This multi-faceted mechanism of action is believed to contribute to its clinical profile. mdpi.com

Starting with this compound, researchers could design new compounds intended to hit a specific combination of targets. For example, by combining structural features known to confer affinity for different receptors (e.g., a dopamine receptor and a serotonin receptor), a single molecule could be engineered to address multiple aspects of a disease's pathology. The inherent ability of the core 1-phenylpiperazine structure to interact with several monoamine transporters provides a foundational basis for this exploration. wikipedia.org

Design and Synthesis of Prodrugs and Targeted Delivery Systems

A prodrug is an inactive or less active molecule that is converted into an active drug within the body. This strategy is often used to improve properties like solubility, permeability, or to achieve targeted drug delivery. The piperazine moiety has been successfully incorporated into several prodrugs. google.comgoogle.com

Improving Physicochemical Properties: A series of piperazinylalkyl ester prodrugs of the non-steroidal anti-inflammatory drug (NSAID) 6-methoxy-2-naphthylacetic acid (6-MNA) were synthesized to improve water solubility and skin permeation. nih.govnih.gov One such prodrug demonstrated an 11.2-fold greater permeation through the skin compared to the parent drug. nih.gov

Long-Acting Formulations: The antipsychotic drug Aripiprazole was formulated as a long-acting injectable prodrug, Aripiprazole Lauroxyl, which contains a piperazine structure. This prodrug is slowly metabolized to release the active drug, improving medication adherence. mdpi.com

Intravenous Formulations: Fosnetupitant is a water-soluble phosphate (B84403) ester prodrug of Netupitant, an antiemetic agent. The prodrug design allows for intravenous administration. mdpi.com

This compound can be envisioned as part of a prodrug strategy. The benzyl carboxylate itself is a linker that can be cleaved enzymatically in the body. By attaching this compound to a known drug, it could modulate its release profile or transport characteristics.

Integration with Advanced Analytical and Bioanalytical Methodologies (e.g., in vitro ADME studies for research purposes)

Before a compound can be considered for in-vivo testing, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. wuxiapptec.com In vitro ADME assays are crucial early-stage studies in drug discovery that predict a compound's pharmacokinetic behavior. nuvisan.comyoutube.com this compound and its derivatives would be subjected to a standard panel of such tests.

Key in vitro ADME assays include:

Metabolic Stability: The compound's stability is tested using liver microsomes or hepatocytes to see how quickly it is broken down by metabolic enzymes like the Cytochrome P450 (CYP) family. nuvisan.comnih.gov Studies on other piperazine derivatives have shown that CYP-mediated metabolism can be a significant pathway. researchgate.net

Permeability: Assays using Caco-2 cell monolayers, a model of the intestinal wall, are used to predict a compound's absorption after oral administration. wuxiapptec.comnih.gov Research on phenylpiperazine derivatives has identified several compounds that can enhance paracellular transport across this barrier. nih.gov

Protein Binding: The extent to which a compound binds to plasma proteins is measured, as this affects its distribution and availability to reach its target. nuvisan.com

Metabolite Identification: When a compound is metabolized, its breakdown products (metabolites) are identified using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

These studies provide critical data that guide the optimization of the chemical structure to improve its drug-like properties, such as enhancing metabolic stability or increasing intestinal absorption. wuxiapptec.comyoutube.com

Crystallographic Studies of Compound-Target Complexes

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules. For this compound, this can be applied in two main ways:

Small Molecule Crystallography: Determining the crystal structure of the compound itself or its derivatives provides precise information about its conformation, bond angles, and intermolecular interactions, such as hydrogen bonding. iucr.orgacs.orgresearchgate.netresearchgate.net This fundamental structural data is valuable for understanding its physical properties and for computational modeling studies. acs.orgresearchgate.net

Co-crystallography with Biological Targets: The ultimate goal in structural biology for drug discovery is to obtain a crystal structure of the compound bound to its protein target (e.g., an enzyme or receptor). This provides a detailed atomic-level picture of the binding interactions. For example, computational docking studies of piperazine-based ligands with the sigma-1 receptor have been performed using crystal structures of the receptor in complex with other potent ligands. nih.gov Obtaining a co-crystal structure of a this compound derivative bound to its target would be a significant step, as it reveals the key amino acid residues involved in the interaction and provides an invaluable blueprint for rational, structure-based drug design. nih.gov

Q & A

What are the optimized synthetic routes and reaction conditions for Benzyl 3-phenylpiperazine-1-carboxylate derivatives?

Basic Research Focus

The synthesis typically employs iridium-catalyzed amination under standard conditions (50°C, DMF) with allylic acetates and benzyl piperazine-1-carboxylate precursors. Key steps include:

- Catalyst Selection : Iridium catalysts enable regio- and enantioselective amination, achieving high yields (e.g., 91% for derivative 3n) .

- Purification : Flash column chromatography (SiO₂, heptane:isopropyl acetate gradients) effectively isolates products as oils .

- Reaction Monitoring : TLC (Rf values reported for solvent systems like heptane:isopropyl acetate = 2:1) ensures reaction progress .

Methodological optimization involves adjusting solvent polarity, catalyst loading, and temperature to enhance yield and selectivity.

Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

Basic Research Focus

Routine characterization includes:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity and regiochemistry (e.g., alkene proton shifts at δ 5.2–5.8 ppm) .

- HRMS : Validates molecular weight with high precision (e.g., [M+H]+ calculated within 0.5 ppm error) .

- SFC Analysis : Determines enantiomeric excess (ee values up to 94%) via chiral stationary phases .

- FTIR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and piperazine ring vibrations .

Contradictions in data (e.g., unexpected NMR splitting) require cross-validation with alternative techniques or computational modeling .

How can enantioselectivity challenges in synthesizing this compound derivatives be addressed?

Advanced Research Focus

High enantiomeric excess (ee) relies on:

- Chiral Catalysts : Iridium complexes with phosphoramidite ligands induce asymmetric induction .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing selectivity .

- Temperature Control : Lower temperatures (e.g., 0–25°C) may reduce racemization but require extended reaction times.

For ee discrepancies, SFC or HPLC with chiral columns quantifies enantiomer ratios, while X-ray crystallography (if crystals are obtainable) resolves absolute configurations .

How should researchers resolve contradictions in spectroscopic data during piperazine derivative synthesis?

Advanced Research Focus

Data conflicts (e.g., NMR vs. HRMS) arise from impurities, tautomerism, or dynamic effects. Strategies include:

- 2D NMR (COSY, HSQC) : Assigns ambiguous proton-carbon correlations .

- Isotopic Labeling : Traces reaction pathways to identify byproducts.

- Computational Validation : Density-functional theory (DFT) calculates expected NMR shifts or IR frequencies, comparing experimental vs. theoretical results .

For HRMS anomalies, high-resolution tandem MS/MS fragments ions to confirm structural assignments .

What safety protocols are essential when handling this compound derivatives?

Experimental Design Focus

Despite limited toxicological data, precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .

- First Aid : Immediate flushing with water for eye/skin exposure; medical consultation for ingestion .

- Storage : Sealed containers in cool, dry areas away from oxidizers .

How can the reactivity of the piperazine ring in this compound be systematically investigated?

Advanced Experimental Design

Design studies to probe:

- Nucleophilic Substitution : React with alkyl halides/acyl chlorides under basic conditions (e.g., NaH/DMF) to functionalize the piperazine nitrogen .

- Oxidation/Reduction : Test KMnO₄ (oxidation to ketones) or LiAlH₄ (reduction to amines) to modify the ring .

- pH-Dependent Stability : Monitor ring hydrolysis under acidic/basic conditions via HPLC .

Comparative studies with analogs (e.g., tert-butyl-protected piperazines) reveal steric/electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.